molecular formula C15H13ClO4 B6405602 4-Chloro-2-(2,5-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261925-61-4

4-Chloro-2-(2,5-dimethoxyphenyl)benzoic acid, 95%

Cat. No. B6405602
CAS RN: 1261925-61-4
M. Wt: 292.71 g/mol
InChI Key: LBLHNGSISWRRFT-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dimethoxyphenyl)benzoic acid, 95%, also known as 4-chloro-2-methoxybenzoic acid, is an organic compound commonly used in scientific research. It is a white crystalline solid that is insoluble in water but soluble in most organic solvents. 4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid is widely used as a reagent in organic synthesis and as a building block in the synthesis of various compounds. This compound has been found to have a number of biochemical and physiological effects and has been used in a variety of scientific research applications.

Scientific Research Applications

4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid has been widely used in scientific research. It has been used as a reagent for the synthesis of various compounds and as a building block for the synthesis of novel compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the study of enzyme inhibition and as an inhibitor of cytochrome P450 enzymes. It has also been used in the study of the mechanism of action of various drugs and the study of drug metabolism.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid is not well understood. However, it has been found to inhibit the activity of cytochrome P450 enzymes. This inhibition is believed to be due to the compound's ability to bind to the active site of the enzyme and prevent the binding of the substrate. This inhibition of the enzyme can lead to the inhibition of various biochemical pathways, including those involved in drug metabolism.
Biochemical and Physiological Effects
4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of various biochemical pathways, including those involved in drug metabolism. In addition, this compound has been found to have anti-inflammatory and anti-bacterial effects. It has also been found to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize and is widely available. It is also relatively stable and can be stored for long periods of time. In addition, this compound has a number of biochemical and physiological effects which can be studied in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is insoluble in water and can be difficult to dissolve in organic solvents. In addition, the mechanism of action of this compound is not well understood and further research is needed to understand its effects.

Future Directions

The use of 4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid in scientific research has many potential applications. Further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, this compound could be used in the development of novel drugs and agrochemicals. It could also be used in the study of enzyme inhibition and in the study of drug metabolism. Finally, this compound could be used in the synthesis of novel compounds for use in various scientific research applications.

Synthesis Methods

The synthesis of 4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid is typically performed by the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in a 95% yield of the desired product. This method is simple and efficient and can be used to synthesize large amounts of the compound.

properties

IUPAC Name

4-chloro-2-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-14(20-2)13(8-10)12-7-9(16)3-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLHNGSISWRRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690830
Record name 5-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-61-4
Record name 5-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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